

# "Pentapeptide-3" (Vialox) amino acid sequence

## Gly-Pro-Arg-Pro-Ala

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Pentapeptide-3

Cat. No.: B173817

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An In-Depth Technical Guide to **Pentapeptide-3** (Vialox)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Pentapeptide-3**, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It is engineered as a biomimetic of a peptide found in the venom of the Temple Viper, *Tropidolaemus wagleri*. [3][4] The primary mechanism of action for **Pentapeptide-3** is the competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the post-synaptic membrane of the neuromuscular junction. [1][2][3] By blocking the binding of the neurotransmitter acetylcholine, it prevents the ion channel opening necessary for muscle cell depolarization, leading to a flaccid, relaxed state. This activity, often described as a "curare-like" effect, effectively reduces the formation of expression wrinkles caused by repeated facial muscle contractions. [2][5] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to validate its efficacy.

## Peptide Properties and Specifications

**Pentapeptide-3** is a small peptide designed for stability and activity as a topical agent. Its fundamental properties are summarized below.

| Property            | Value                                      | Reference |
|---------------------|--|-----------|
| INCI Name           | Pentapeptide-3                             | [1]       |
| Amino Acid Sequence | Gly-Pro-Arg-Pro-Ala                        | [1][2][6] |
| Molecular Formula   | C21H37N9O5                                 | [7]       |
| Molecular Weight    | 495.58 g/mol                               | [7]       |
| Origin              | Synthetic fragment of Waglerin-1           | [3][4]    |
| Trade Name          | Vialox                                     | [1][2][5] |
| Proposed Function   | Neuromuscular Blocking Agent, Anti-Wrinkle | [2]       |

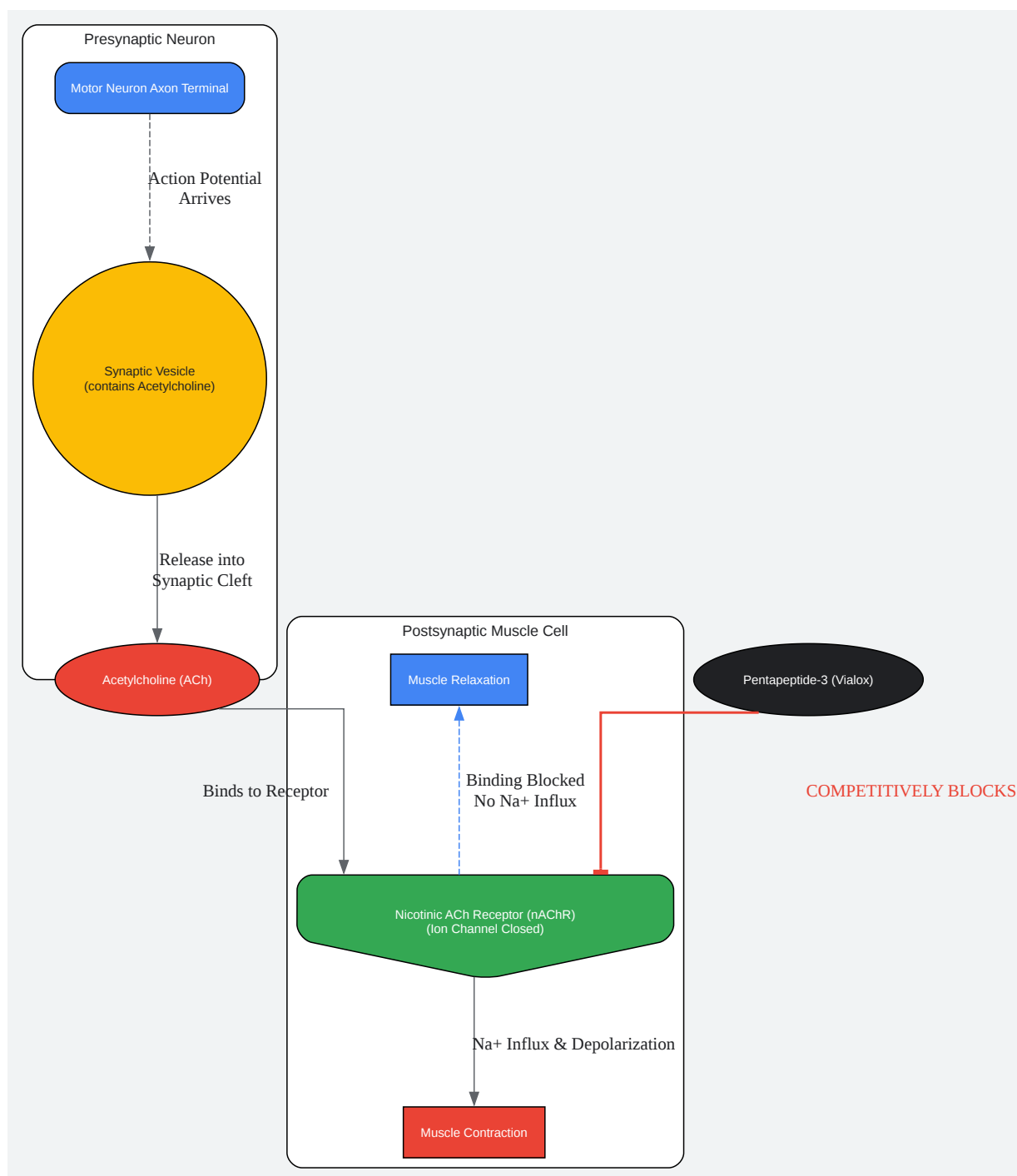
## Mechanism of Action: nAChR Antagonism

The efficacy of **Pentapeptide-3** is rooted in its function as a competitive antagonist at the neuromuscular junction (NMJ).

**3.1 The Neuromuscular Junction Signaling Cascade** Under normal physiological conditions, motor neuron activation leads to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[1] ACh then binds to nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the muscle cell.[1][2] This binding event triggers a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na<sup>+</sup>) into the muscle cell.[1][5] The resulting depolarization of the cell membrane generates an action potential that propagates through the muscle fiber, ultimately causing it to contract.

**3.2 Competitive Inhibition by Pentapeptide-3** **Pentapeptide-3** possesses a molecular structure that allows it to bind to the same site on the nAChR as acetylcholine, but without activating the receptor.[1] It acts as a competitive antagonist, occupying the receptor's binding site and physically preventing ACh from binding.[2] By blocking the receptor, **Pentapeptide-3** inhibits the influx of Na<sup>+</sup> ions, thereby preventing muscle cell depolarization and subsequent contraction.[2][5] The muscle remains in a relaxed state, which, in the context of facial muscles, leads to a smoothing of the overlying skin and a reduction in expression lines. This targeted

action is specific to peripheral nAChRs at the neuromuscular junction, with minimal impact suggested on central neuronal receptors.[1][5]



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**Caption:** Mechanism of **Pentapeptide-3** at the Neuromuscular Junction.

## Efficacy Data

Quantitative data for **Pentapeptide-3** is primarily derived from manufacturer-led in-vivo studies. Precise pharmacological data such as IC50 values from peer-reviewed literature are not widely available for this cosmetic ingredient.

| Efficacy Parameter    | Result                | Concentration | Study Duration | Reference |
|-----------------------|-----------------------|---------------|----------------|-----------|
| Skin Roughness        | 11% Average Reduction | Not Specified | Not Specified  | [5]       |
| Wrinkle Size (Relief) | 8% Average Reduction  | Not Specified | Not Specified  | [5]       |

## Experimental Protocols

The validation of a neuromuscular-blocking peptide like **Pentapeptide-3** involves a series of in-vitro and ex-vivo assays to confirm its mechanism and quantify its effect. The following are representative protocols based on standard methodologies in the field.

### 5.1 Protocol 1: Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the ability of **Pentapeptide-3** to compete with a known radiolabeled ligand for binding to the nAChR.

- Objective: To quantify the binding affinity and inhibitory potential of **Pentapeptide-3** at the nAChR.
- Materials:
  - Membrane preparations from tissue rich in nAChR (e.g., Torpedo californica electric organ or cultured TE671 cells).

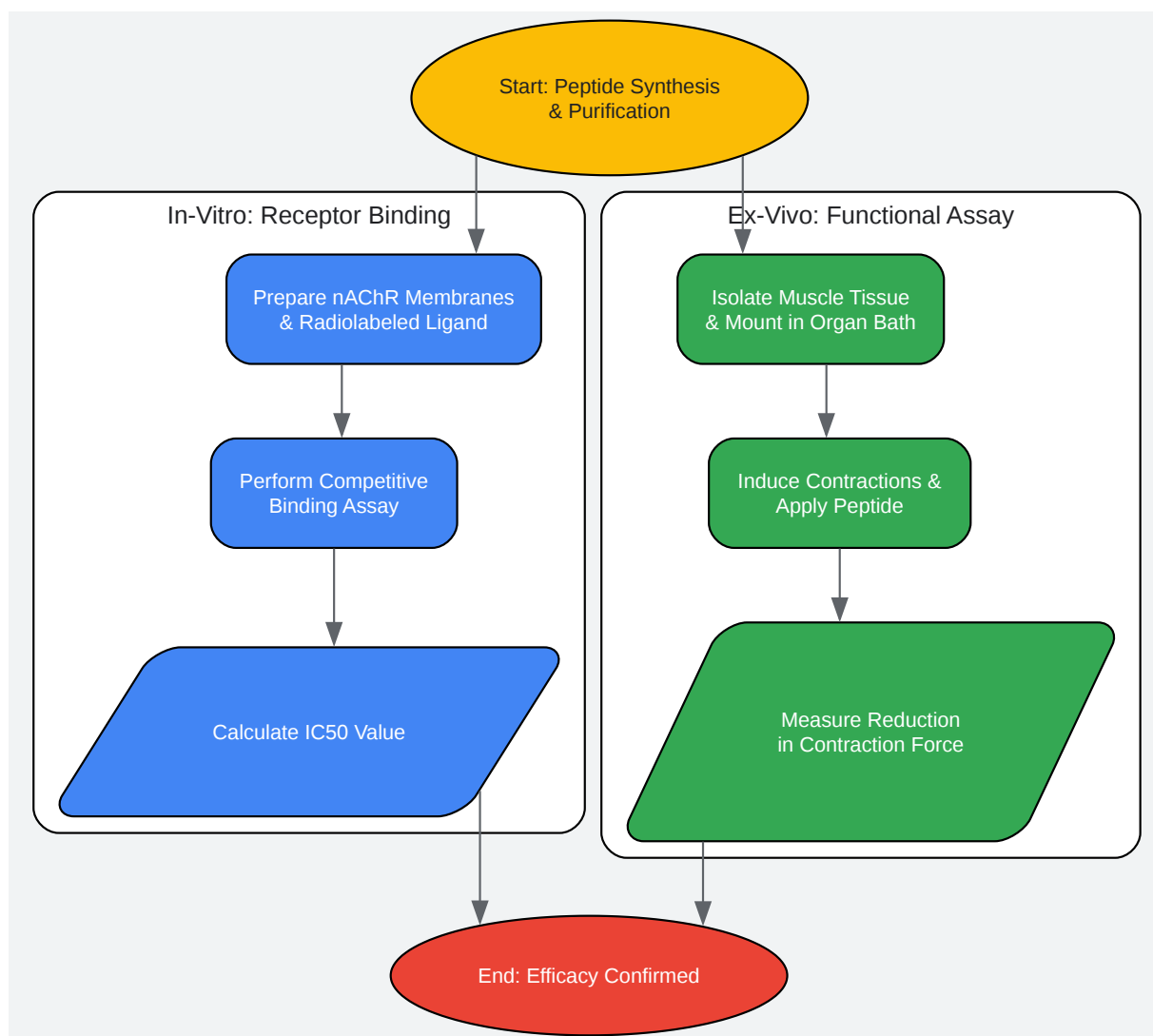
- Radiolabeled nAChR antagonist (e.g.,  $^3\text{H}$ - $\alpha$ -bungarotoxin).
- **Pentapeptide-3** test solutions at varying concentrations.
- Assay Buffer (e.g., PBS with 0.1% BSA).
- Glass fiber filters.
- Scintillation fluid and counter.
- Methodology:
  - Preparation: A dilution series of **Pentapeptide-3** is prepared in the assay buffer.
  - Incubation: In a microplate, the nAChR membrane preparation is incubated with the radiolabeled antagonist and either a concentration of **Pentapeptide-3** or buffer (for total binding control). A separate set of wells includes a high concentration of a known non-labeled antagonist to determine non-specific binding.
  - Equilibration: The mixture is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
  - Separation: The incubation mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
  - Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
  - Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
  - Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by **Pentapeptide-3** at each concentration is determined, and the data is used to calculate an  $\text{IC}_{50}$  value (the concentration of peptide required to inhibit 50% of the specific binding of the radioligand).

## 5.2 Protocol 2: Ex-Vivo Muscle Contraction Inhibition Assay

This assay directly measures the effect of **Pentapeptide-3** on the contractility of isolated muscle tissue.

- Objective: To demonstrate that **Pentapeptide-3** can inhibit muscle contraction induced by electrical or chemical stimulation.
- Materials:
  - Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm or extensor digitorum longus muscle).[8]
  - Organ bath system with physiological saline solution (e.g., Krebs-Ringer solution), maintained at 37°C and aerated with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
  - Force-displacement transducer and data acquisition system.
  - Electrical pulse stimulator.[9]
  - **Pentapeptide-3** test solutions.
- Methodology:
  - Tissue Mounting: The isolated muscle preparation is mounted in the organ bath, with one end fixed and the other attached to the force transducer.
  - Equilibration: The muscle is allowed to equilibrate in the physiological saline solution under a slight resting tension until a stable baseline is achieved.
  - Baseline Contraction: The muscle is stimulated electrically (e.g., with supramaximal voltage pulses at a set frequency like 0.2 Hz) to induce regular, measurable twitch contractions. The baseline force of contraction is recorded.
  - Peptide Application: A specific concentration of **Pentapeptide-3** is added to the organ bath solution.
  - Effect Measurement: The muscle continues to be stimulated, and the contraction force is recorded over time. The percentage reduction in contraction amplitude following the addition of the peptide is measured.

- Dose-Response: The experiment is repeated with a range of **Pentapeptide-3** concentrations to generate a dose-response curve and determine the effective concentration range.
- Washout: The peptide-containing solution is replaced with fresh saline solution to observe if the muscle contraction force returns to baseline, indicating a reversible inhibitory effect.



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- To cite this document: BenchChem. ["Pentapeptide-3" (Vialox) amino acid sequence Gly-Pro-Arg-Pro-Ala]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173817#pentapeptide-3-vialox-amino-acid-sequence-gly-pro-arg-pro-ala\]](https://www.benchchem.com/product/b173817#pentapeptide-3-vialox-amino-acid-sequence-gly-pro-arg-pro-ala)

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